molecular formula C19H20O4 B2456581 Citrusarin A CAS No. 139726-52-6

Citrusarin A

Cat. No.: B2456581
CAS No.: 139726-52-6
M. Wt: 312.365
InChI Key: AOIFNIMKVOPLGP-UHFFFAOYSA-N
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Description

Citrusarin A is a coumarin derivative isolated from the roots of Citrus plants. Coumarins are a class of organic compounds known for their diverse biological activities and are commonly found in various plant species. This compound, along with its analogs, has garnered interest due to its potential therapeutic properties and unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Citrusarin A involves the extraction of the compound from the roots of Citrus plants. The process typically includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction processes using advanced techniques such as supercritical fluid extraction or microwave-assisted extraction. These methods enhance the efficiency and yield of the compound while maintaining its integrity.

Chemical Reactions Analysis

Types of Reactions: Citrusarin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Citrusarin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Citrusarin A involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a dimethylpyran ring and a dihydrofuran ring within the coumarin structure. This unique arrangement contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

4,5,5,15,15-pentamethyl-3,8,14-trioxatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),7(12),10,16-pentaen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-10-19(4,5)14-16(21-10)12-8-9-18(2,3)23-15(12)11-6-7-13(20)22-17(11)14/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIFNIMKVOPLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(O1)C3=C(C4=C2OC(=O)C=C4)OC(C=C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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